molecular formula C11H10S B156155 Naphthalene, 1-(methylthio)- CAS No. 10075-72-6

Naphthalene, 1-(methylthio)-

Cat. No. B156155
CAS RN: 10075-72-6
M. Wt: 174.26 g/mol
InChI Key: DKICYCNWKRHPFR-UHFFFAOYSA-N
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Description

“Naphthalene, 1-(methylthio)-” is a chemical compound with the formula C11H10S . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “Naphthalene, 1-(methylthio)-” consists of a naphthalene core with a methylthio group attached . The molecule has a total of 23 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 sulfide .


Physical And Chemical Properties Analysis

“Naphthalene, 1-(methylthio)-” is a derivative of naphthalene, which is a colorless to brown solid with an odor of mothballs . The molecular weight of “Naphthalene, 1-(methylthio)-” is 174.262 .

Scientific Research Applications

Metabolite Formation Studies

  • Methylthio Metabolites of Naphthalene in Rats : Research indicates that various methylthio metabolites are formed as urinary products of naphthalene metabolism in rats. This includes 1-methylthionaphthalene and other metabolites with combinations of hydroxyl and methylthio groups. These findings suggest potential biochemical pathways involving epoxides and nucleophiles like methyl mercaptan and methionine (Stillwell et al., 1978).

Chemical Interaction and Cell Imaging

  • Naphthalene-Based Fluorescent Probe for Nickel Detection : A study demonstrated the use of a naphthalene-based novel fluorescent probe, including 1-[(naphthalen-3-yl)methylthio]-2-[(naphthalen-6-yl)methylthio]ethane, for detecting nickel ions. This compound was shown to be effective in living cell imaging, particularly in detecting Ni(2+) contamination in plant cells (Banerjee et al., 2012).

Metabolic Pathway Exploration

  • Catabolism of Naphthalene Metabolites : Research on the catabolism of naphthalene in rats has revealed the formation of naphthols and methylthio-containing metabolites. This process involves the enterohepatic circulation of specific precursor compounds and depends on the intestinal microflora, indicating a novel pathway for the hydroxylation of aromatic systems (Bakke et al., 1985).

Photochromic and Electro-Optical Properties

  • Photochromic Diarylethene Based on Naphthalene Unit : A study explored the synthesis and photochromic properties of a new unsymmetrical diarylethene compound based on naphthalene, demonstrating its potential in polarization optical recording (Wang et al., 2012).
  • Electronic and ESR Spectra of Naphthalene Compounds : The electronic and ESR spectra of 1,4-bis(methylthio)naphthalene cation-radical were studied, revealing insights into the formation efficiency and spectral characteristics of the radical species (Brinen et al., 1969).

Chemical Synthesis and Reaction Mechanisms

  • Rh/Ag-Mediated Synthesis of Benzo[de]thioacenes : A study reported a novel synthesis route for benzo[de]thioacenes through a Rh-catalyzed heteroarylation and Ag-mediated intramolecular cyclization of 1-(methylthio)naphthalenes. This method provides insights into oxidative C–H activation and radical chemistry (Yang et al., 2019).

properties

IUPAC Name

1-methylsulfanylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICYCNWKRHPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143487
Record name Naphthalene, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1-(methylthio)-

CAS RN

10075-72-6
Record name Naphthalene, 1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JE Argüello, LC Schmidt, AB Peñéñory - Arkivoc, 2003 - researchgate.net
The reactivity of S 2-(1),-SCN (2) and-SCNH (NH2)(3) in photoinduced substitution reactions with 1-bromonaphthalene (5) in DMSO was studied. The photostimulated reaction of ion 1 …
Number of citations: 3 www.researchgate.net
PJ Lioy, CP Weisel, JR Millette… - Environmental …, 2002 - ehp.niehs.nih.gov
The explosion and collapse of the World Trade Center (WTC) was a catastrophic event that produced an aerosol plume impacting many workers, residents, and commuters during the …
Number of citations: 527 ehp.niehs.nih.gov
JM Tanko - Annual Reports Section" B"(Organic Chemistry), 2008 - pubs.rsc.org
Though still somewhat neglected in most textbooks of organic chemistry, the importance of reactions involving radicals and radical ions as intermediates is widely recognized. These …
Number of citations: 2 pubs.rsc.org
M Maddaloni - 2003 - eis1.us
Background Since September 11, 2001, the outdoor (ambient) environment around the World Trade Center (WTC) site and nearby areas has been extensively monitored by a group of …
Number of citations: 19 eis1.us
KL Goodson, R Pitt, S Clark - Wastewater Treatment: Occurrence …, 2018 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are ringed hydrocarbons that are created during the incomplete combustion of petroleum fuels. They also naturally occur as major …
Number of citations: 0 books.google.com
NT Mohamed, W Essam - European Journal of Molecular & Clinical Medicine
Number of citations: 0

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